Product packaging for 3-Phenethyl-2-propyl-3H-quinazolin-4-one(Cat. No.:CAS No. 732995-39-0)

3-Phenethyl-2-propyl-3H-quinazolin-4-one

Cat. No.: B11834044
CAS No.: 732995-39-0
M. Wt: 292.4 g/mol
InChI Key: COTHHWVMFQBANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenethyl-2-propyl-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class, a group of heterocyclic structures recognized for their diverse and potent biological activities . This derivative features a 2-propyl substituent and a 3-phenethyl side chain, modifications that are strategically designed to influence the molecule's lipophilicity and interaction with biological targets, potentially enhancing its pharmacological profile . Quinazolin-4-one scaffolds are of significant interest in medicinal chemistry and chemical biology research due to their wide range of reported activities. The core structure is a key pharmacophore in several FDA-approved drugs, including the anticancer agents Erlotinib and Gefitinib . While the specific properties of this compound are subject to ongoing investigation, structurally similar 2,3-disubstituted quinazolin-4-ones have demonstrated substantial cytotoxic effects against various human cancer cell lines, such as prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . Furthermore, related 3-phenyl-2-substituted derivatives have been documented to possess notable analgesic and anti-inflammatory properties in pharmacological evaluations, making them valuable tools for probing inflammatory pathways . The mechanism of action for quinazolinones can vary with substitution patterns but often involves the inhibition of key enzymatic targets, such as receptor tyrosine kinases (e.g., EGFR and VEGFR-2), which play critical roles in cell proliferation and angiogenesis . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is designed as a key intermediate or target molecule for researchers in medicinal chemistry to explore structure-activity relationships, develop novel bioactive compounds, and investigate mechanisms of action in cellular and biochemical assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O B11834044 3-Phenethyl-2-propyl-3H-quinazolin-4-one CAS No. 732995-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

732995-39-0

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3-(2-phenylethyl)-2-propylquinazolin-4-one

InChI

InChI=1S/C19H20N2O/c1-2-8-18-20-17-12-7-6-11-16(17)19(22)21(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3

InChI Key

COTHHWVMFQBANM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=CC=C3

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Phenethyl 2 Propyl 3h Quinazolin 4 One Derivatives

Design Principles for Modifying the Quinazolinone Core in Relation to 3-Phenethyl-2-propyl-3H-quinazolin-4-one

The design of novel quinazolinone derivatives, including analogues of this compound, is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity. The quinazolinone core is considered a "privileged structure," capable of interacting with multiple biological targets. nih.gov Key modifications often focus on the substituents at the 2 and 3 positions of the quinazolinone ring, as these are known to significantly influence the compound's physicochemical properties and biological activity. nih.gov

For derivatives of this compound, design strategies would involve the systematic variation of the 2-propyl and 3-phenethyl groups to probe the spatial and electronic requirements of the target receptor. The introduction of different alkyl or aryl groups at the 2-position and various aralkyl or heterocyclic moieties at the 3-position can lead to significant changes in activity. Furthermore, substitutions on the benzene ring of the quinazolinone core, such as the introduction of halogen atoms at the 6 and 8 positions, have been shown to enhance antimicrobial activities in related compounds. nih.gov

Impact of Substituents at the 2-Position on Biological Activity

The nature of the substituent at the 2-position of the quinazolinone ring plays a crucial role in determining the biological profile of the molecule. In the case of this compound, the 2-propyl group contributes to the lipophilicity of the compound. Structure-activity relationship studies on various 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated that the size and nature of the 2-position substituent can significantly modulate activity. nih.gov

For instance, in a series of 2-substituted-3-aryl-quinazolin-4(3H)-ones, the variation of the 2-position from a simple methyl group to larger alkyl or aryl groups has been shown to have a profound effect on their pharmacological properties. While the presence of methyl, amine, or thiol groups at the 2-position is often considered essential for antimicrobial activities, the introduction of a propyl group would be expected to enhance lipid solubility, potentially improving cell membrane permeability. nih.gov

Compound/Derivative2-Position SubstituentObserved Biological Activity
Analogue AMethylEssential for antimicrobial activity nih.gov
Analogue BPhenylPotent anticancer activity rsc.org
Analogue CThiolEssential for antimicrobial activity nih.gov
This compound Propyl Expected to enhance lipophilicity

Influence of Substituents at the 3-Position (e.g., phenethyl group) on Biological Activity

The substituent at the 3-position of the quinazolinone scaffold is a key determinant of its biological activity, often involved in crucial interactions with the target protein. The phenethyl group in this compound is a significant feature that can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions.

Research on related compounds, such as 3-phenethyl-2-phenylquinazolin-4(3H)-one, has shown that the phenethyl moiety is critical for its biological effects, including the inhibition of breast cancer cell motility and proliferation. mdpi.com The presence of a substituted aromatic ring at the 3-position is a common feature in many biologically active quinazolinones. nih.gov It has been suggested that the addition of different heterocyclic moieties at this position can also increase activity. nih.gov The flexibility of the phenethyl group allows it to adopt various conformations to fit into a binding pocket, which can be advantageous for potent biological activity.

Compound/Derivative3-Position SubstituentObserved Biological Activity
3-Phenethyl-2-phenylquinazolin-4(3H)-onePhenethylInhibition of breast cancer cell motility and proliferation mdpi.com
Analogue DSubstituted aromatic ringEssential for antimicrobial activities nih.gov
Analogue E5-membered heterocyclic ringAnticonvulsant activity nih.gov

Role of the 4-one Moiety in Molecular Interactions

The 4-oxo (or 4-one) group of the quinazolinone core is a critical pharmacophoric feature involved in key molecular interactions with biological targets. This carbonyl group can act as a hydrogen bond acceptor, forming strong hydrogen bonds with amino acid residues in the active site of enzymes or receptors. This interaction is often crucial for the stabilization of the ligand-protein complex and is a recurring theme in the binding modes of many quinazolinone-based inhibitors.

The quinazolinone scaffold's ability to engage in hydrogen bonding is a key aspect of its function as a privileged structure in medicinal chemistry. The planarity of the quinazolinone ring system, combined with the hydrogen bonding capability of the 4-one moiety, allows for well-defined interactions with biological macromolecules.

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The flexibility of the 2-propyl and 3-phenethyl side chains allows the molecule to adopt various spatial arrangements. Conformational analysis, through computational modeling and experimental techniques like X-ray crystallography, can provide insights into the preferred low-energy conformations and how they relate to biological activity.

Pharmacological and Biological Investigations of 3 Phenethyl 2 Propyl 3h Quinazolin 4 One

In vitro Biological Activity Profiling of 3-Phenethyl-2-propyl-3H-quinazolin-4-one

No publicly available studies on the in vitro biological activity of this compound were identified.

Enzyme Inhibition Studies

There are no available data from enzyme inhibition studies for this compound.

Receptor Binding Assays

Information regarding the receptor binding profile of this compound is not available in the current scientific literature.

Cell-Based Assays (e.g., cell viability, mechanistic pathways)

No published research could be located that details the effects of this compound in cell-based assays.

In vivo Preclinical Efficacy Studies

There is no available information from in vivo preclinical efficacy studies for this compound.

Pharmacodynamic Markers in Preclinical Models

Data on the pharmacodynamic markers of this compound in preclinical models have not been reported.

Mechanistic Insights from Preclinical Models

There are no mechanistic insights from preclinical models available for this compound.

Comparative Biological Activity with Other Quinazolinone Analogues

The biological activity of this compound can be contextualized by examining the influence of the 2-propyl and 3-phenethyl groups in other quinazolinone derivatives. Structure-activity relationship (SAR) studies of various quinazolinone analogues have revealed that modifications at these positions significantly modulate their biological actions, which can range from antimicrobial and anticancer to anti-inflammatory and central nervous system effects. nih.govresearchgate.net

A study on 2-propyl-4(3H)-quinazolinone derivatives highlighted their potential as antibacterial agents. researchgate.net This suggests that the 2-propyl group on the quinazolinone core can contribute to antimicrobial activity. The lipophilicity imparted by the propyl group may facilitate the compound's passage through bacterial cell membranes.

Similarly, the substituent at the 3-position is a key determinant of biological activity. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial and cytotoxic activities. nih.gov Research on N-phenethyl-quinazolin-4-yl-amines has demonstrated their potential as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, indicating a role in combating tuberculosis. montana.edu This suggests that the phenethyl group at the 3-position could confer antimycobacterial properties.

The combination of these structural features in this compound could potentially lead to a synergistic or unique pharmacological profile. To illustrate the comparative activities, the following tables summarize the observed biological effects of various 2- and 3-substituted quinazolinone analogues.

Table 1: Comparative Antibacterial Activity of 2-Substituted Quinazolinone Analogues

Compound/Analogue2-Substituent3-SubstituentTarget Organism(s)Observed Activity
Hypothetical: this compound PropylPhenethylGram-positive & Gram-negative bacteriaPotentially active, based on analogues.
2-Propyl-4(3H)-quinazolinone DerivativesPropylVariousStaphylococcus aureus, Escherichia coliModerate to good antibacterial activity. researchgate.net
2-Methyl-quinazolinonesMethylVariousVarious bacteriaGenerally exhibit antibacterial properties. nih.gov
2-Phenyl-quinazolinonesPhenylVariousVarious bacteriaPotent antibacterial and antifungal activities. nih.gov

Interactive Data Table 1: Filter and sort the data to compare the antibacterial activities of different 2-substituted quinazolinone analogues.

Table 2: Comparative Anticancer and Other Activities of 3-Substituted Quinazolinone Analogues

Compound/Analogue2-Substituent3-SubstituentBiological Target/ActivityObserved Effect
Hypothetical: this compound PropylPhenethylCancer cell lines, Mycobacterium tuberculosisPotential for anticancer and antimycobacterial activity.
N-Phenethyl-quinazolin-4-yl-aminesVariousPhenethylCytochrome bd oxidase (M. tuberculosis)Potent inhibition. montana.edu
3-Aryl-quinazolinonesVariousSubstituted PhenylVarious cancer cell linesSignificant cytotoxic activity. nih.gov
3-(4-chlorophenyl)-2-[(3-hydroxy phenyl amino)-methyl]-3h-quinazolin-4-one[(3-hydroxy phenyl amino)-methyl]4-chlorophenylInflammation, BacteriaComparable anti-inflammatory activity to standard drugs and good antibacterial activity.
2-Aryl-substituted quinazolinesSubstituted Phenyl/Naphthyl-Various cancer cell linesModerate antiproliferative potency. mdpi.com

Interactive Data Table 2: Explore the diverse biological activities of 3-substituted quinazolinone analogues by filtering and sorting the data.

No Scientific Data Available for this compound

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the molecular mechanisms of action for the chemical compound this compound.

Consequently, it is not possible to generate an article detailing the molecular targets, signal transduction pathways, binding mechanisms, or gene expression profiles related to this specific compound as requested by the user's outline. The research that would form the basis for such an article does not appear to be publicly available.

Scientific inquiry into the biological activity of chemical compounds is highly specific. While research exists for the broader class of quinazolinones and for structurally similar molecules, these findings cannot be attributed to this compound without direct experimental evidence. The substitution of a propyl group for a phenyl group at the 2-position of the quinazolinone core can significantly alter the compound's pharmacological properties, including its molecular targets and mechanism of action.

Therefore, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy. The following sections, which were requested in the user's outline, remain unaddressed due to the absence of relevant data:

Molecular Mechanisms of Action and Target Identification for 3 Phenethyl 2 Propyl 3h Quinazolin 4 One

Gene Expression Profiling and Transcriptomic Analysis

Further research would be required to determine the biological activities and molecular mechanisms of 3-Phenethyl-2-propyl-3H-quinazolin-4-one. Until such studies are conducted and published, a scientifically accurate article on this specific topic cannot be written.

Computational and Chemoinformatic Approaches in the Study of 3 Phenethyl 2 Propyl 3h Quinazolin 4 One

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. For 3-Phenethyl-2-propyl-3H-quinazolin-4-one, this technique can elucidate its binding mode within the active site of various enzymes or receptors, which is crucial for understanding its mechanism of action. Studies on analogous quinazolinone derivatives have successfully employed molecular docking to identify key interactions that govern their biological activity. nih.govresearchgate.netingentaconnect.com

For instance, in silico docking studies of novel quinazolinone derivatives against the AKT1 protein, a significant target in cancer therapy, have revealed critical hydrogen bonds and hydrophobic interactions that contribute to their inhibitory effects. nih.gov It is plausible that this compound would engage in similar interactions. The phenethyl group at the N3 position could form significant hydrophobic interactions, while the oxygen and nitrogen atoms of the quinazolinone core are potential hydrogen bond acceptors. The 2-propyl group's orientation would further influence the compound's fit within a binding pocket.

A hypothetical molecular docking study of this compound against a target like PARP-1, which has been investigated for other quinazolinone derivatives, could yield results as illustrated in the interactive table below. researchgate.netingentaconnect.comrsc.org This data would typically include the binding affinity (often expressed as a docking score in kcal/mol) and a detailed list of the interacting amino acid residues.

ParameterHypothetical Value/Description
Target ProteinPoly (ADP-ribose) polymerase-1 (PARP-1)
Docking Score (kcal/mol)-9.8
Hydrogen Bond InteractionsGLY 863, SER 904
Hydrophobic InteractionsTYR 907, PHE 897, LEU 713
Pi-Alkyl InteractionsILE 872

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. stmjournals.inijprajournal.com For this compound and its potential derivatives, QSAR studies can be instrumental in predicting the activity of unsynthesized compounds and in optimizing the lead structure.

A 2D-QSAR or 3D-QSAR model would be developed using a dataset of quinazolinone analogs with known biological activities. stmjournals.inrsc.orgfrontiersin.org The model would identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for the desired activity. For example, a QSAR study on 2,3-disubstituted quinazolinone derivatives might reveal that increased hydrophobicity at the N3 position and specific electronic properties of the substituent at the C2 position are correlated with higher potency. stmjournals.in

The generated QSAR models are statistically validated to ensure their predictive power. stmjournals.in A robust model could then be used to screen a virtual library of this compound derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. This approach significantly streamlines the drug discovery process.

Below is an illustrative table of molecular descriptors that could be used in a QSAR model for quinazolinone derivatives.

Molecular DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficient, a measure of hydrophobicity.May influence cell permeability and binding to hydrophobic pockets.
Molecular WeightThe mass of the molecule.Can affect diffusion and overall size constraints of the binding site.
HOMO/LUMO EnergyEnergy of the Highest Occupied/Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to donate or accept electrons.
Topological Polar Surface Area (TPSA)A measure of the polar surface area of the molecule.Correlates with drug transport properties and membrane permeability.

Molecular Dynamics Simulations to Understand Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering deeper insights into the stability of the interaction and the binding affinity. tandfonline.comnih.gov While molecular docking provides a static snapshot, MD simulations can track the movements of the ligand and protein atoms over time, typically on the nanosecond to microsecond scale.

For this compound, an MD simulation would be initiated from the docked pose within the target's active site. The simulation would reveal the stability of the initial interactions, identify any conformational changes in the protein or ligand upon binding, and allow for the calculation of binding free energies using methods like MM-PBSA or MM-GBSA. These calculations provide a more accurate estimation of the binding affinity than docking scores alone. tandfonline.com

MD simulations of quinazolinone-morpholine hybrids have been used to assess the stability of the ligand-protein complexes, showing that strong hydrogen bond interactions can be maintained for a significant portion of the simulation time. nih.gov Similar studies on this compound could confirm the stability of its binding mode and provide a rationale for its observed or predicted activity.

De Novo Design Strategies Guided by this compound's Scaffold

The this compound scaffold can serve as a starting point for de novo drug design. This computational approach involves the generation of novel molecular structures within the constraints of a target's binding site. By using the quinazolinone core as a fixed anchor, algorithms can explore different substituents at the C2 and N3 positions to design new molecules with potentially improved binding affinity and selectivity.

Fragment-based or atom-based de novo design methods can be employed. These algorithms can "grow" new molecules within the active site, adding fragments or atoms that form favorable interactions with the surrounding amino acid residues. The resulting novel structures can then be evaluated using docking and other in silico methods before being considered for synthesis. This strategy allows for the exploration of a vast chemical space and the discovery of entirely new derivatives that might not be conceived through traditional medicinal chemistry approaches.

Derivatization and Lead Optimization Strategies for the 3 Phenethyl 2 Propyl 3h Quinazolin 4 One Scaffold

Synthetic Modifications for Enhancing Potency and Selectivity

Synthetic modifications of the 3-Phenethyl-2-propyl-3H-quinazolin-4-one scaffold can be systematically undertaken at three primary locations: the 2-propyl group, the 3-phenethyl group, and the quinazolinone core itself. The goal of these modifications is to probe the structure-activity relationship (SAR) to enhance biological potency and selectivity for a particular target.

Modifications at the 2-Propyl Position:

The 2-position of the quinazolinone ring is a common site for modification to influence biological activity. For the 2-propyl group, several derivatization strategies can be envisioned:

Chain Length Variation: Altering the length of the alkyl chain (e.g., from methyl to butyl) can impact hydrophobic interactions within the target's binding pocket.

Introduction of Unsaturation: Incorporating double or triple bonds in the propyl chain can introduce conformational rigidity and potential for alternative binding interactions.

Functionalization: Introducing polar functional groups such as hydroxyl, amino, or carboxyl groups can create new hydrogen bonding opportunities. For instance, replacement of the propyl group with a 3-bromopropyl thio group allows for further reaction with various amines to generate a diverse library of analogues. nih.govnih.gov

Cyclization: Incorporating the propyl chain into a cyclic moiety, such as a cyclopropyl or cyclopentyl group, can restrict conformational freedom and potentially improve binding affinity.

Modifications at the 3-Phenethyl Position:

The phenethyl group at the 3-position offers a rich canvas for synthetic modifications:

Aromatic Substitution: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions of the phenyl ring can modulate the electronic and steric properties of the molecule. Structure-activity relationship studies on similar 3-phenyl-3H-quinazolin-4-one derivatives have shown that substitutions on this ring significantly impact biological activity. nih.gov

Linker Modification: The ethyl linker of the phenethyl group can be elongated, shortened, or functionalized to optimize the orientation of the aromatic ring in the binding site.

Modifications of the Quinazolinone Core:

The quinazolinone ring itself can be substituted to fine-tune the molecule's properties. Common modifications include the introduction of small electron-donating or electron-withdrawing groups at the 5, 6, 7, or 8 positions to influence the electronic distribution of the core and its interaction with biological targets.

A summary of potential synthetic modifications is presented in the table below.

Modification Site Strategy Rationale
2-Propyl GroupChain length variationOptimize hydrophobic interactions
Introduction of unsaturationIncrease rigidity, alter binding modes
Functionalization (e.g., -OH, -NH2)Introduce hydrogen bonding
CyclizationRestrict conformation, improve affinity
3-Phenethyl GroupAromatic ring substitutionModulate electronic and steric properties
Heterocyclic replacementIntroduce new interactions, alter physicochemical properties
Linker modificationOptimize spatial orientation
Quinazolinone CoreSubstitution at positions 5, 6, 7, 8Fine-tune electronic properties

Prodrug Approaches and Bioreversible Derivatives of this compound

Prodrug strategies are employed to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. For the this compound scaffold, several prodrug approaches can be conceptualized.

One common strategy involves the introduction of a cleavable promoiety that is enzymatically or chemically removed in vivo to release the active parent drug. For quinazolinone-based compounds, this can be achieved by incorporating functionalities that are substrates for common metabolic enzymes.

For example, a hydroxyl group could be introduced onto the phenethyl ring, which can then be derivatized as an ester, carbonate, or phosphate. These promoieties can be cleaved by esterases or phosphatases to release the active hydroxylated metabolite. A study on a 2-(2'-sulfooxyphenyl)-6-iodo-4-(3H)-quinazolinone demonstrated the use of a sulfate group as a prodrug moiety, which is hydrolyzed by the enzyme SULF1, overexpressed in certain cancers, to release the active hydroxylated compound. nih.gov This approach highlights the potential for tumor-selective drug release.

Another approach could involve the synthesis of N-acyloxymethyl or N-phosphonooxymethyl derivatives at a suitable position, if a secondary amine were to be introduced in the structure. These are known to be bioreversible and can improve aqueous solubility.

The table below outlines potential prodrug strategies for the this compound scaffold.

Prodrug Strategy Promoiety Cleavage Mechanism Potential Advantage
Ester ProdrugCarboxylate esterEsterasesImproved lipophilicity and cell permeability
Phosphate ProdrugPhosphate esterPhosphatasesEnhanced aqueous solubility
Sulfate ProdrugSulfate esterSulfatasesTargeted release in specific tissues (e.g., tumors) nih.gov
Carbonate ProdrugCarbonate esterEsterasesControlled release of the active drug

Combinatorial Chemistry and High-Throughput Synthesis of Analogues

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of related compounds for screening and lead optimization. The synthesis of 2,3-disubstituted quinazolin-4-ones is well-suited for these approaches due to the availability of diverse starting materials and robust synthetic methodologies.

A common combinatorial approach involves a multi-component reaction (3-MCR) using an isatoic anhydride, a primary amine, and an orthoester. rsc.org In the context of the this compound scaffold, a library of analogues could be generated by reacting isatoic anhydride with a diverse set of primary amines (to vary the N-3 substituent) and orthoesters (to vary the C-2 substituent). This allows for the systematic exploration of the chemical space around the core scaffold.

Another strategy involves the parallel synthesis of analogues starting from a common intermediate. For instance, 2-mercapto-3-substituted quinazolin-4-ones can be synthesized and then reacted with a library of electrophiles to generate a diverse set of compounds with different functionalities at the 2-position. mdpi.com

The general scheme for a combinatorial synthesis of 2,3-disubstituted quinazolin-4-ones is depicted below:

Isatoic Anhydride + R1-NH2 (Amine) + R2-C(OR)3 (Orthoester) → 2-R2-3-R1-quinazolin-4-one

This modular approach allows for the generation of a large number of compounds by simply varying the R1 and R2 groups. Such libraries can then be screened in high-throughput assays to identify compounds with improved potency and selectivity.

Fragment-Based Drug Design (FBDD) Leveraging the Quinazolinone Core

Fragment-based drug design (FBDD) is a lead discovery approach that starts with the identification of low-molecular-weight fragments that bind to a biological target. These fragments are then grown or linked together to create more potent lead compounds. The quinazolinone core is an attractive scaffold for FBDD due to its rigid structure and synthetic tractability.

In the context of this compound, one could envision a fragment-based approach where the 2-propyl-quinazolinone and the phenethylamine moieties are considered as separate fragments. A fragment screen could identify the optimal interactions of the quinazolinone core within a target's binding site. Subsequent optimization would involve growing the fragment by adding the N-3 substituent and then fine-tuning the C-2 substituent.

A high-throughput fragment-based screen has been successfully employed to discover quinazolinone-based inhibitors of inositol hexakisphosphate kinase (IP6K). nih.gov This study demonstrated that the quinazolinone core could serve as a starting point for the development of potent and selective inhibitors. Molecular docking and SAR studies around the quinazolinone core led to the identification of submicromolar inhibitors. nih.gov This approach validates the utility of the quinazolinone scaffold in FBDD.

The FBDD process can be summarized in the following steps:

Fragment Library Screening: A library of low-molecular-weight fragments is screened for binding to the target protein.

Hit Identification and Validation: Fragments that bind to the target are identified and their binding is confirmed.

Fragment-to-Lead Evolution: The identified fragments are optimized by either growing the fragment to occupy adjacent binding pockets or by linking two or more fragments that bind to different sites.

Lead Optimization: The resulting lead compounds are further optimized using traditional medicinal chemistry approaches to improve their potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Emerging Research Avenues for 3 Phenethyl 2 Propyl 3h Quinazolin 4 One

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of many promising compounds is often hampered by poor solubility, lack of target specificity, and rapid metabolism. Advanced drug delivery systems offer a promising strategy to overcome these limitations. For 3-Phenethyl-2-propyl-3H-quinazolin-4-one, leveraging such systems could significantly enhance its therapeutic potential.

Nanocarriers: Encapsulating this compound within nanocarriers like liposomes, micelles, or polymeric nanoparticles could improve its bioavailability and pharmacokinetic profile. These systems can protect the compound from premature degradation and facilitate its transport across biological membranes.

Targeted Delivery: To enhance precision and minimize off-target effects, nanocarriers can be functionalized with targeting ligands such as antibodies or peptides. This would direct this compound specifically to diseased cells or tissues, thereby increasing its local concentration and therapeutic impact while reducing systemic toxicity.

Delivery SystemPotential Advantages for this compound
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.
Micelles Can solubilize poorly water-soluble drugs, enhancing bioavailability.
Polymeric Nanoparticles Offer controlled release and can be engineered for targeted delivery.

Potential as a Pharmacological Probe for Biological Systems

Pharmacological probes are essential tools for dissecting complex biological pathways and validating novel drug targets. Given the diverse biological activities of quinazolinones, this compound could be developed into a valuable research tool. nih.gov By modifying its structure to incorporate reporter tags (e.g., fluorescent dyes or biotin), researchers could visualize its distribution within cells and tissues, and identify its molecular targets. This would not only elucidate its mechanism of action but also uncover new therapeutic opportunities.

Synergistic Effects with Existing Therapeutic Modalities in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.gov Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment regimens. For instance, in oncology, combining this compound with standard chemotherapeutic agents or targeted therapies could potentially overcome drug resistance, a major challenge in cancer treatment. nih.gov Preclinical studies could explore various combinations to identify those that offer enhanced efficacy and reduced toxicity. A recent study on a novel quinazolin-4(3H)-one derivative, BIQO-19, demonstrated synergistic antiproliferative activity when combined with gefitinib in non-small cell lung cancer cells. mdpi.com

Challenges and Opportunities in Quinazolinone Research

While the quinazolinone scaffold holds immense promise, several challenges need to be addressed to translate this potential into clinical applications.

Challenges:

Solubility and Bioavailability: Many quinazolinone derivatives suffer from poor water solubility, which can limit their oral bioavailability.

Toxicity: As with any therapeutic agent, ensuring a favorable safety profile is paramount. Thorough toxicological studies are necessary to identify and mitigate any potential adverse effects.

Drug Resistance: The development of resistance to quinazolinone-based therapies is a potential concern, particularly in the context of cancer treatment. nih.gov

Opportunities:

Structural Diversification: The quinazolinone core can be readily modified, offering vast opportunities for the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. tandfonline.com

Novel Therapeutic Targets: The broad biological activity of quinazolinones suggests that they may interact with a variety of molecular targets, opening up new avenues for drug discovery. nih.gov

Personalized Medicine: As our understanding of disease biology grows, there is an opportunity to develop quinazolinone-based therapies that are tailored to the specific molecular characteristics of an individual's disease.

The future of research for this compound is bright, with numerous avenues for exploration. By leveraging advanced drug delivery technologies, developing it as a pharmacological probe, and exploring its synergistic potential, its therapeutic value can be fully realized. Addressing the inherent challenges in quinazolinone research will be crucial for translating these promising preclinical findings into tangible clinical benefits.

Q & A

Q. What synthetic methodologies are most effective for producing 3-Phenethyl-2-propyl-3H-quinazolin-4-one, and how can reaction yields be optimized?

  • Methodological Answer : A one-pot synthesis approach using trifluoroacetic acid (TFA) as a catalyst or solvent (commonly employed for structurally similar quinazolinones) can be adapted. For example, describes the synthesis of 3-benzyl-2-(perfluoroethyl)quinazolin-4-(3H)-one (46% yield) via TFA-mediated cyclization . To optimize yields:
  • Use POCl₃ for chlorination steps (e.g., 88% yield for 4-chloro-2-(trifluoromethyl)quinazoline in ) .
  • Purify via column chromatography with silica gel and monitor reactions using TLC for intermediate control .
  • Adjust substituent reactivity: Propyl and phenethyl groups may require longer reaction times due to steric hindrance.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns, particularly for distinguishing propyl (δ ~0.9–1.6 ppm) and phenethyl (δ ~2.8–3.6 ppm) groups. highlights spectral analysis protocols for quinazolinone derivatives .
  • LC-MS : Confirm molecular weight (e.g., C₁₉H₂₀N₂O has MW 292.39) and purity (≥95%) as in .
  • X-ray crystallography : For unambiguous confirmation, refer to methods in , which resolved a trichloro-substituted quinazolinone’s crystal structure .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as similar compounds (e.g., 3-amino-2-phenoxymethylquinazolin-4-one in ) can cause toxicity via inhalation or dermal exposure .
  • Use fume hoods during synthesis to mitigate volatile byproducts (e.g., POCl₃ reactions in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Substituent variation : Replace the phenethyl group with electron-withdrawing (e.g., trifluoromethyl in ) or electron-donating groups to assess activity shifts . demonstrates anti-inflammatory activity in 3-phenyl-2-substituted quinazolin-4-ones via COX-2 inhibition .
  • Pharmacophore modeling : Use docking studies (e.g., ’s approach with 2-pyridyl quinazolinones) to predict binding affinity to target proteins .

Q. How should researchers address contradictory data in reported biological activities of quinazolinone derivatives?

  • Methodological Answer :
  • Validate assays : Replicate studies under standardized conditions (e.g., ’s analgesic activity tests using tail-flick or writhing models) .
  • Control variables : Differences in cell lines (e.g., ’s antibacterial screening on S. aureus vs. E. coli) can explain discrepancies .
  • Meta-analysis : Cross-reference datasets from , and 12 to identify consensus mechanisms (e.g., NSAID-like vs. opioid pathways) .

Q. What strategies are effective for resolving low solubility or bioavailability of this compound in pharmacological studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., morpholinylpropyl chains in ) to enhance water solubility .
  • Nanoformulation : Use liposomal encapsulation or PEGylation, as applied to similar quinazolinones in for improved biodistribution .
  • Salt formation : Convert the free base to a hydrochloride salt, as demonstrated for dihydrobenzimidazolones in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.